Amosulalol hydrochloride

Übersicht

Beschreibung

Amosulalol hydrochloride is a pharmacological agent primarily used as an antihypertensive drug. It functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker. This dualistic mechanism provides therapeutic benefits in managing hypertension and certain cardiovascular conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amosulalol hydrochloride involves several steps:

Reaction of guaiacol with ethylene oxide: This produces 2-(2-methoxyphenoxy)ethanol.

Halogenation with thionyl chloride: This step converts 2-(2-methoxyphenoxy)ethanol to 1-(2-chloroethoxy)-2-methoxybenzene.

Treatment with benzylamine: This results in N-benzyl-2-(2-methoxyphenoxy)ethylamine.

Addition of 5-bromoacetyl-2-methylbenzenesulfonamide: This forms an intermediate compound.

Reduction of the carbonyl group with sodium borohydride: This step reduces the intermediate compound.

Catalytic hydrogenation: This final step cleaves the benzyl group, completing the synthesis of amosulalol.

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Amosulalol hydrochloride undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of different metabolites.

Reduction: Sodium borohydride is commonly used for reducing carbonyl groups during synthesis.

Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.

Common Reagents and Conditions:

Thionyl chloride: Used for halogenation.

Sodium borohydride: Used for reduction.

Catalysts: Used in various steps to enhance reaction rates.

Major Products: The major products formed from these reactions include intermediates like 2-(2-methoxyphenoxy)ethanol and N-benzyl-2-(2-methoxyphenoxy)ethylamine, leading to the final product, this compound .

Wissenschaftliche Forschungsanwendungen

Amosulalol hydrochloride is a dual α1/β1-adrenergic receptor inhibitor with antihypertensive properties . It is used in managing hypertension and glaucoma .

Chemical Information

Mechanism of Action

This compound exhibits its effects through α1-adrenergic receptor inhibition, leading to antihypertensive activity . It also decreases heart rate and plasma renin activity (PRA) via β1-adrenergic receptor inhibition .

Clinical Applications

- Hypertension : Amosulalol is used as an antihypertensive drug due to its selective postsynaptic alpha 1 and non-selective beta blocking effects . Studies have shown the effectiveness of antihypertensive drug treatments in reducing all-cause mortality and cardiovascular morbidity in older adults with high blood pressure .

- Glaucoma : this compound can reduce intraocular pressure and produce fewer side effects compared to conventional drugs, making it useful in glaucoma treatment .

Pharmacokinetics

A study has developed a method for determining amosulalol levels in human plasma using solid-phase extraction combined with liquid chromatography and ultraviolet detection . The method has been validated and used in pharmacokinetic studies .

In Vitro Studies

Wirkmechanismus

Amosulalol hydrochloride exerts its effects by blocking beta-adrenergic and alpha-1 adrenergic receptors. This leads to:

Reduction in heart rate and myocardial contraction: By inhibiting beta-1 adrenergic receptors.

Vasodilation: By blocking alpha-1 adrenergic receptors, reducing peripheral vascular resistance.

Overall reduction in blood pressure: Through the combined effects on the cardiovascular system.

Vergleich Mit ähnlichen Verbindungen

Labetalol: Another alpha-1 and beta-adrenergic blocker used for hypertension.

Carvedilol: A non-selective beta-blocker with alpha-1 blocking activity.

Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.

Uniqueness of Amosulalol Hydrochloride: this compound is unique due to its balanced blocking of both alpha-1 and beta-adrenergic receptors, providing a comprehensive approach to managing hypertension without causing reflex tachycardia .

Biologische Aktivität

Amosulalol hydrochloride is a dual-action antihypertensive agent that functions primarily as an alpha-1 and beta-adrenergic receptor blocker. This compound has been studied for its pharmacological effects, metabolic pathways, and overall biological activity in various models, including humans and laboratory animals. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C18H24N2O5S·ClH

- Molecular Weight : 416.92 g/mol

- Stereochemistry : Racemic mixture

- Optical Activity : (+/-)

This compound exerts its effects by binding to both beta-adrenergic receptors (β1 and β2) and alpha-adrenergic receptors (α1). This dual action contributes to its efficacy in reducing blood pressure through the following mechanisms:

- Alpha-1 Blockade : Inhibits vasoconstriction, leading to vasodilation and reduced peripheral resistance.

- Beta Blockade : Decreases heart rate and myocardial contractility, further contributing to lower blood pressure.

Pharmacokinetics

Research indicates that amosulalol undergoes extensive metabolism in both humans and laboratory animals. Key findings include:

- In humans, approximately 30.1% of the administered dose is excreted as unchanged drug, while the major metabolite is a sulfate conjugate of a 5-hydroxy derivative .

- In laboratory animals (e.g., rats and dogs), less than 10% of the drug is excreted unchanged. The predominant metabolic pathways include hydroxylation and O-demethylation .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients treated with this compound demonstrated a significant reduction in both systolic and diastolic blood pressure over a period of 12 weeks. The study reported a mean decrease of 20 mmHg in systolic pressure and 10 mmHg in diastolic pressure without notable adverse effects on the central nervous system (CNS), confirming its safety profile .

Case Study 2: Metabolic Pathways in Animal Models

In a comparative study using rats, researchers found that amosulalol was metabolized primarily via hydroxylation at the 2-methyl group. This metabolic pathway was significantly more pronounced than other routes, underscoring the importance of species-specific metabolic pathways when evaluating drug efficacy and safety .

Eigenschaften

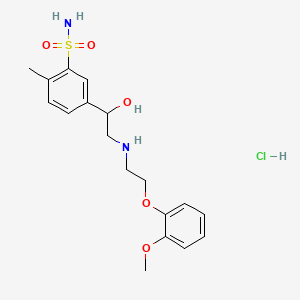

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCPDVOFCWKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918277 | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-86-0, 93633-92-2 | |

| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 09538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amosulalol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.